N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
Description
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Properties
Molecular Formula |
C16H17FN2O2 |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O2/c17-12-8-6-11(7-9-12)10-18-16(20)15-13-4-2-1-3-5-14(13)21-19-15/h6-9H,1-5,10H2,(H,18,20) |
InChI Key |
JSMADQHZSMCFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves the use of various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The reaction is catalyzed by 10 mol% DABCO in the presence of water under reflux conditions . This method is part of a broader category of metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like NaIO4 and reducing agents such as NaBH4 . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the benzyl group .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide can be compared to other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . The unique structure of this compound makes it a valuable compound for further research and development .
Biological Activity
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 281.32 g/mol. The presence of the fluorobenzyl group is notable for its potential to enhance lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following general steps are often employed:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorobenzyl Group : This step usually involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the isoxazole derivative.
- Carboxamide Formation : The final step involves the conversion of an intermediate to the carboxamide via amide coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism and inflammation pathways.
- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), affecting neurotransmission and potentially leading to therapeutic effects in disorders such as anxiety and depression.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro tests have demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In vivo studies using animal models have shown that this compound exhibits anti-inflammatory properties. For instance:
- Model : Carrageenan-induced paw edema in rats
- Dosage : Administered at 10 mg/kg
- Results : Reduction in paw swelling by approximately 50% compared to control groups.
Case Studies
-
Case Study on CNS Effects :
- A study investigated the effects on anxiety-like behavior in mice using an elevated plus maze test.
- Results indicated that administration of the compound at a dose of 5 mg/kg significantly increased time spent in open arms compared to controls, suggesting anxiolytic properties.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the efficacy against multidrug-resistant Staphylococcus aureus.
- Patients receiving treatment showed a significant reduction in infection markers compared to those receiving standard care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
